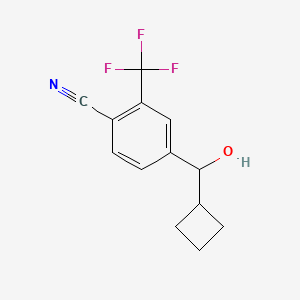

4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile

Description

4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile characterized by a trifluoromethyl group at the 2-position and a hydroxymethyl-substituted cyclobutyl moiety at the 4-position of the benzene ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs and rigid hydrocarbon frameworks.

Properties

Molecular Formula |

C13H12F3NO |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

4-[cyclobutyl(hydroxy)methyl]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C13H12F3NO/c14-13(15,16)11-6-9(4-5-10(11)7-17)12(18)8-2-1-3-8/h4-6,8,12,18H,1-3H2 |

InChI Key |

OWXYZLDSIJIZEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions include various functionalized derivatives, such as amines, aldehydes, and substituted benzonitriles .

Scientific Research Applications

4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile, with the CAS number 1830333-63-5, is a compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by case studies and data tables.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile exhibit significant antimicrobial properties. For instance, a high-throughput screening of diverse chemical libraries against Mycobacterium tuberculosis revealed that certain analogs displayed promising inhibitory effects, suggesting potential applications in treating bacterial infections .

Case Study: Tuberculosis Inhibition

A study involving the evaluation of various analogs of the compound demonstrated that modifications at specific positions could enhance activity against Mycobacterium tuberculosis. For example, substituents at the 4-position led to improved potency, showcasing the importance of structural variations in drug efficacy .

Neuropharmacological Research

The compound's structural features make it a candidate for exploring its effects on metabotropic glutamate receptors. Research suggests that allosteric modulation of these receptors can lead to therapeutic effects in neurological disorders. The compound's ability to interact with these receptors may provide insights into developing new treatments for conditions such as schizophrenia or depression .

Polymer Chemistry

In materials science, compounds like 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile are being investigated for their utility in synthesizing advanced polymers. The trifluoromethyl group is known to impart desirable properties such as increased thermal stability and chemical resistance, making it suitable for high-performance materials.

Case Study: Polymer Development

Research has shown that incorporating trifluoromethyl-containing compounds into polymer matrices can enhance their mechanical properties and resistance to solvents. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace .

Mechanism of Action

The mechanism by which 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

4-Methoxy-2-(trifluoromethyl)benzonitrile (C₉H₆F₃NO)

- Molecular Weight : 201.15 g/mol (vs. ~315 g/mol estimated for the target compound).

- Key Features: The methoxy group at the 4-position reduces steric hindrance compared to the cyclobutyl(hydroxy)methyl group.

- Applications : Methoxy derivatives are often intermediates in agrochemicals and pharmaceuticals due to their stability and ease of functionalization .

4-Hydroxy-2-(trifluoromethyl)benzonitrile (C₈H₄F₃NO)

- Molecular Weight : 187.12 g/mol.

- Key Features : The hydroxyl group directly attached to the benzene ring increases acidity (pKa ~8–10) and solubility in polar solvents. Unlike the target compound, this structure lacks the cyclobutyl group, reducing steric complexity.

- Applications : Hydroxyl-substituted benzonitriles are common in drug discovery for kinase inhibition and as building blocks for heterocyclic synthesis .

Complex Cyclic Substituents

4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (C₁₇H₁₈F₃N₃O₂S)

- Molecular Weight : 385.4 g/mol.

- Key Features: Incorporates a thioimidazolidinone ring system, introducing sulfur and additional hydrogen-bonding sites. The 4-hydroxybutyl chain enhances flexibility compared to the rigid cyclobutyl group in the target compound.

4-(2-Acetyl-3-hydroxyphenoxy)-2-(trifluoromethyl)benzonitrile (C₁₆H₁₀F₃NO₃)

- Molecular Weight : 321.25 g/mol.

- Key Features: The acetylated hydroxyphenoxy group introduces a conjugated electron-withdrawing system, altering electronic distribution compared to the cyclobutyl(hydroxy)methyl group. This may affect binding affinity in biological targets.

- Applications: Phenoxy-linked nitriles are explored in materials science and as protease inhibitors .

Fluorinated Positional Isomers

2-Fluoro-4-(trifluoromethyl)benzonitrile (C₈H₃F₄N)

Q & A

Q. Q1. What are the key synthetic routes for preparing 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile, and how can intermediates be validated?

A1:

- Methodology :

- Cyclobutyl Group Introduction : Use Suzuki-Miyaura coupling between a boronate-substituted benzonitrile precursor (e.g., 4-bromo-2-(trifluoromethyl)benzonitrile) and a cyclobutylboronic acid derivative. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

- Hydroxymethyl Functionalization : Introduce the hydroxy group via oxidation of a methylene intermediate (e.g., using KMnO₄ in acidic conditions) or reduction of a carbonyl precursor (NaBH₄/EtOH). Validate intermediates using ¹H/¹³C NMR (e.g., δ 4.5–5.0 ppm for hydroxyl proton) and FT-IR (O-H stretch at ~3200–3600 cm⁻¹) .

- Purity Check : Employ HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

Q. Q2. How is the compound characterized spectroscopically, and what key data should be reported?

A2:

- Analytical Workflow :

- NMR :

- ¹H NMR : Assign peaks for benzonitrile (C≡N, deshielding effect at ~7.5–8.5 ppm), cyclobutyl protons (multiplet at δ 2.0–3.0 ppm), and hydroxyl proton (broad singlet, exchangeable with D₂O) .

- ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -70 ppm, singlet) .

2. Mass Spectrometry : Use HRMS-ESI to confirm molecular ion ([M+H]⁺) and fragmentation pattern (e.g., loss of hydroxyl group or cyclobutyl ring cleavage) .

3. X-ray Crystallography (if crystalline): Resolve stereochemistry of the cyclobutyl and hydroxymethyl groups .

Advanced Research Questions

Q. Q3. How to resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

A3:

- Case Study : If DFT-predicted ¹³C NMR shifts for the benzonitrile carbon (expected ~115–120 ppm) deviate from experimental data (~110 ppm):

- Verify Solvent Effects : Recalculate shifts using implicit solvent models (e.g., PCM for DMSO) .

- Check Conformational Flexibility : Use molecular dynamics (MD) simulations to assess rotational barriers of the cyclobutyl group .

- Re-examine Purity : Contaminants (e.g., unreacted boronate ester) may skew data. Cross-check with LC-MS .

Q. Q4. What strategies are effective for stabilizing the hydroxymethyl group during long-term storage?

A4:

- Stability Protocol :

- Temperature Control : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group .

- Lyophilization : Lyophilize in the presence of cryoprotectants (e.g., trehalose) to avoid hydrolysis .

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC (e.g., new peaks at 5–10 min retention time) .

Q. Q5. How to assess the stereochemical impact of the cyclobutyl and hydroxymethyl groups on biological activity?

A5:

- Experimental Design :

- Stereoisomer Synthesis : Prepare enantiomers via chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis) .

- Biological Assays : Test isomers in target-specific assays (e.g., kinase inhibition). Report IC₅₀ values and compare enantiomer activity ratios .

- Molecular Docking : Correlate activity with binding poses in target protein structures (e.g., CYP450 enzymes) .

Q. Q6. What methodologies are recommended for analyzing metabolic stability in hepatic microsomes?

A6:

- Protocol :

- Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench at 0, 15, 30, 60 min .

- Metabolite Identification : Use LC-MS/MS (Q-TOF) to detect hydroxylated or demethylated products. Compare fragmentation patterns with reference standards .

- Data Interpretation : Calculate half-life (t₁/₂) using first-order decay kinetics. A t₁/₂ <30 min indicates poor metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.